

Foreword: The Strategic Value of Halogenated Nicotinic Acids

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Compound of Interest

Compound Name: **6-Bromo-4-chloronicotinic acid**

Cat. No.: **B1378894**

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Halogenated nicotinic acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The strategic placement of halogen atoms provides synthetic handles for diversification through cross-coupling reactions, while also modulating the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. **6-Bromo-4-chloronicotinic acid** is a prime example of such a strategic building block, offering a trifunctionalized platform for the construction of complex therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a particular focus on its role in the development of kinase inhibitors.

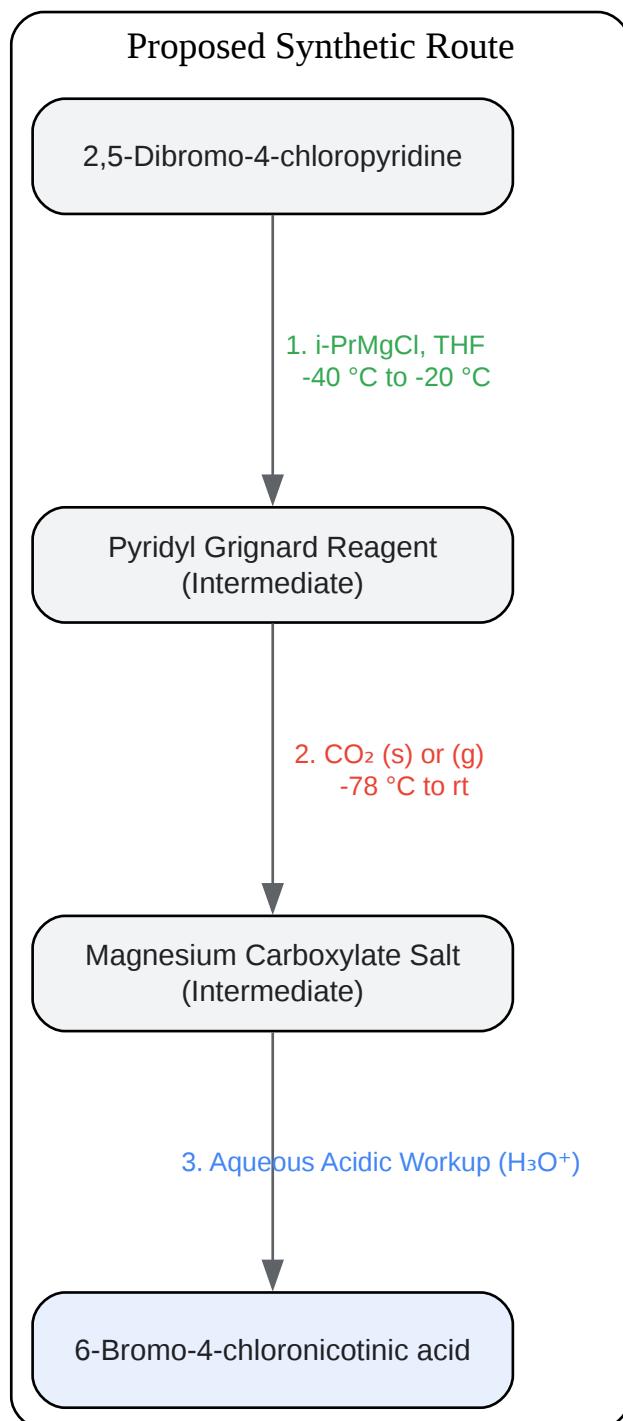
Physicochemical and Structural Characteristics

6-Bromo-4-chloronicotinic acid is a white to off-white solid at room temperature. A summary of its key properties is provided below.

Property	Value	Source
CAS Number	1060808-92-5	[1]
Molecular Formula	C ₆ H ₃ BrCINO ₂	[1] [2]
Molecular Weight	236.45 g/mol	[1] [2]
IUPAC Name	6-bromo-4-chloropyridine-3-carboxylic acid	[1]
Purity	Commercially available at ≥97%	[2]
Canonical SMILES	C1=C(C(=C(N=C1)Br)Cl)C(=O)O	[1]

Synthesis: A Proposed Route from a Dihalogenated Precursor

While a specific, peer-reviewed, step-by-step synthesis for **6-Bromo-4-chloronicotinic acid** is not extensively documented in readily available literature, a chemically sound and efficient route can be proposed based on well-established organometallic principles and analogous transformations. This proposed synthesis commences with the commercially available 2,5-dibromo-4-chloropyridine.



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Caption: Proposed synthetic pathway for **6-Bromo-4-chloronicotinic acid**.

Rationale Behind the Synthetic Strategy

This approach leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 5-position is more susceptible to Grignard formation with reagents like isopropylmagnesium chloride (i-PrMgCl) due to a combination of electronic and steric factors. This regioselectivity allows for the precise introduction of the carboxylic acid group at the desired position. The subsequent carboxylation with carbon dioxide is a classic and high-yielding method for the synthesis of carboxylic acids from Grignard reagents.[3][4][5]

Detailed Experimental Protocol (Proposed)

Materials and Equipment:

- 2,5-Dibromo-4-chloropyridine
- Isopropylmagnesium chloride solution in THF
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Aqueous hydrochloric acid (e.g., 1 M HCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)
- Inert atmosphere (e.g., nitrogen or argon)

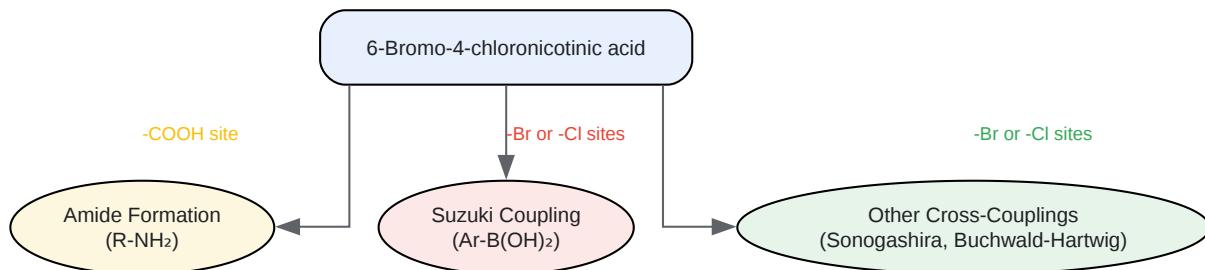
Procedure:

- Grignard Reagent Formation: A solution of 2,5-dibromo-4-chloropyridine (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere. A solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise, maintaining the internal temperature below -20 °C. The reaction mixture is stirred at -20 °C for 1-2 hours.

- **Carboxylation:** The reaction mixture containing the freshly formed Grignard reagent is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice in anhydrous THF at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
- **Workup and Isolation:** The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
- **Purification:** The crude **6-Bromo-4-chloronicotinic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of **6-Bromo-4-chloronicotinic acid** lies in the orthogonal reactivity of its three functional groups.



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Caption: Key reaction sites on **6-Bromo-4-chloronicotinic acid**.

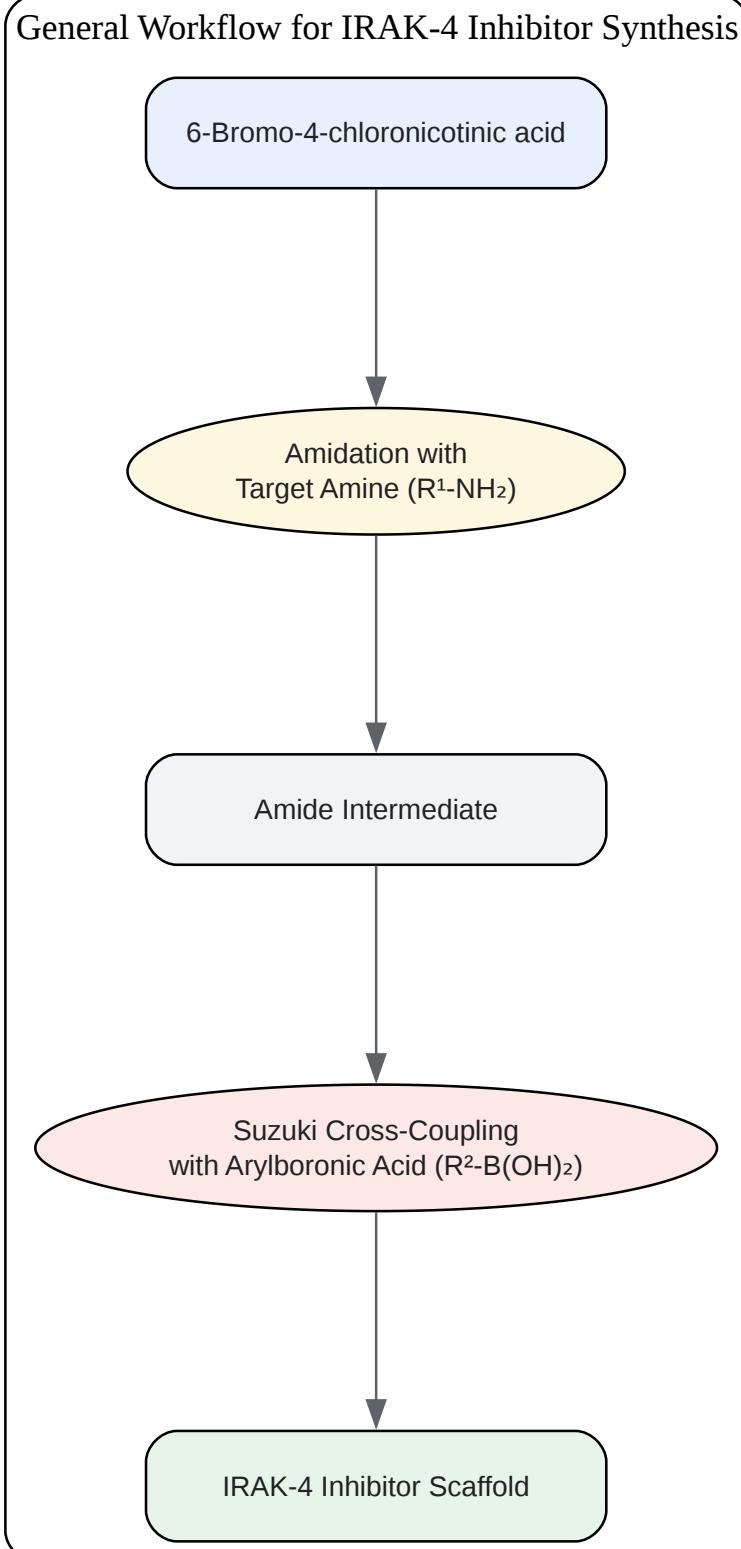
Application in Kinase Inhibitor Synthesis: Targeting IRAK-4

A prominent application of this versatile building block is in the synthesis of kinase inhibitors, which are a major class of targeted therapies for cancer and inflammatory diseases.

Specifically, **6-Bromo-4-chloronicotinic acid** has been identified as a key intermediate in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[\[6\]](#)

IRAK-4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system.[\[6\]](#) Aberrant IRAK-4 activity is implicated in a range of inflammatory and autoimmune disorders, making it an attractive therapeutic target.

Patent literature, such as WO2017004133A1, describes compounds that inhibit IRAK activity, and the structures of these compounds strongly suggest a synthetic route utilizing **6-Bromo-4-chloronicotinic acid**.[\[6\]](#) The general strategy involves an initial amide bond formation at the carboxylic acid position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at one of the halogenated positions to introduce further molecular complexity and tune the compound's activity and selectivity.



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Caption: A generalized workflow for the application of **6-Bromo-4-chloronicotinic acid** in the synthesis of IRAK-4 inhibitor scaffolds.

Analytical Characterization

The identity and purity of **6-Bromo-4-chloronicotinic acid** are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Given the substitution pattern, these would likely appear as singlets.
 - ^{13}C NMR: The carbon spectrum will show six signals corresponding to the five carbons of the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons bonded to the bromine, chlorine, and nitrogen atoms will be significantly affected by these electronegative atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.

Safety and Handling

As with all halogenated organic compounds, **6-Bromo-4-chloronicotinic acid** should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

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References

- 1. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
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